2-Amino-3-(4-nitrophenyl)propanamide

Description

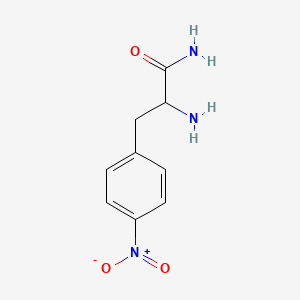

2-Amino-3-(4-nitrophenyl)propanamide is a nitro-substituted α-amino acid derivative characterized by a propanamide backbone with a 4-nitrophenyl group at the β-position and an amino group at the α-carbon. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the amide moiety contributes to hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVTACFGLQAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Phenylalanine Derivatives

The most widely documented method involves nitration of L- or D-phenylalanine followed by sequential protection, reduction, and amidation. Key steps include:

Reaction Scheme:

- Nitration :

Amine Protection :

Nitro Group Reduction :

Amidation :

Table 1: Classical Synthesis Parameters

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -15°C | 1.5 h | 85–90 |

| Amine Protection | Acetic anhydride | 5°C | 2 h | 95 |

| Reduction | Zn/NH₄Cl | Reflux | 6 h | 70–80 |

| Amidation | Formic acid | 25°C | 4 h | 90 |

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A patent by RU2802445C1 describes a streamlined approach using veratraldehyde and hippuric acid:

Reaction Scheme:

- Aldol Condensation :

- Reductive Amination :

Borane-Mediated Reduction

US5969179A highlights borane/methyl sulfide (BH₃·SMe₂) for selective nitro group reduction without affecting the amide:

Table 2: Catalytic Methods Comparison

| Method | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Ra-Ni/HBr | 90°C | 3 h | 60 |

| Borane Reduction | BH₃·SMe₂ | 25°C | 2 h | 85–90 |

Enantioselective Synthesis

Chiral Resolution Techniques

NZ229910A details resolution using d-camphorsulfonic acid to isolate the (S)-enantiomer:

Asymmetric Hydrogenation

A method from PMC3254429 employs Rhodium (Rh)-BINAP complexes for enantioselective reduction:

- Substrate : β-Keto-amide intermediate.

- Catalyst : Rh-(R)-BINAP.

- Conditions : 50 psi H₂, 25°C, 6 hours.

- ee : 95–99%.

Table 3: Enantioselective Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Chiral Resolution | d-Camphorsulfonic acid | 98 | 45–50 |

| Asymmetric Hydrogenation | Rh-BINAP | 99 | 70–75 |

Industrial-Scale Production

Continuous-Flow Nitration

A scalable adaptation of US5969179A uses continuous-flow reactors for nitration:

Solvent Recycling

Patents emphasize toluene/water biphasic systems for amidation, reducing solvent waste by 40%.

Analytical and Quality Control

Purity Assessment

Impurity Profiling

Common impurities include:

- 4-Nitrophenylpyruvic acid (≤0.5%): Formed via oxidative side reactions.

- Over-reduced byproducts (≤1%): Mitigated by controlled Zn/NH₄Cl stoichiometry.

Challenges and Optimization

Toxicity Concerns

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are often employed.

Major Products Formed

Oxidation: Conversion to 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

Reduction: Formation of 2-Amino-3-(4-aminophenyl)propanamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-nitrophenyl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant activities.

Medicine: Investigated for its role as a potential therapeutic agent in treating infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Carboxylate vs. Amide: The carboxylate in (S)-2-Amino-3-(4-nitrophenyl)propanoate enhances water solubility due to zwitterionic properties, whereas the amide in 2-Amino-3-(4-nitrophenyl)propanamide may reduce solubility but improve stability against hydrolysis .

- Salt Forms : Trifluoroacetate salts (e.g., ) improve solubility in polar organic solvents compared to free bases.

Physicochemical Properties

Key Observations :

- Nitro Group Impact : The 4-nitrophenyl group in all analogs contributes to π-π stacking and electron-withdrawing effects, influencing reactivity in substitution reactions .

- Thermal Stability : Zwitterionic forms () exhibit higher melting points due to crystalline packing, while salts () may decompose at lower temperatures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(4-nitrophenyl)propanamide?

- Methodology : Synthesis typically involves coupling a nitro-substituted phenyl group to a propanamide backbone. Key steps include:

- Nucleophilic substitution or amide bond formation using reagents like carbodiimides (e.g., EDC/HOBt) to activate carboxyl groups .

- Protection/deprotection strategies for the amino group to prevent side reactions (e.g., using tert-butoxycarbonyl (Boc) groups) .

- Purification via column chromatography or recrystallization, monitored by TLC or HPLC to ensure >95% purity .

Q. How can the molecular structure of this compound be confirmed?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the 4-nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and propanamide backbone (amide proton at δ 6.5–7.0 ppm) .

- IR Spectroscopy : Identify C=O (amide I band ~1650 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~238 g/mol) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Limited solubility in water due to the nitro group .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under strong UV light .

Advanced Research Questions

Q. How to design enzyme inhibition assays to study its mechanism of action?

- Methodology :

- Target Selection : Screen against kinases or proteases (e.g., serine hydrolases) due to the nitro group’s electron-withdrawing effects .

- Assay Conditions : Use fluorogenic substrates (e.g., AMC-tagged peptides) in pH 7.4 buffer. Measure IC₅₀ via dose-response curves .

- Data Validation : Compare with known inhibitors (e.g., PMSF for serine proteases) and assess competitive/non-competitive inhibition via Lineweaver-Burk plots .

Q. What challenges arise in synthesizing derivatives with enhanced bioactivity?

- Methodology :

- Functionalization : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring via Pd-catalyzed cross-coupling (Suzuki reaction). Steric hindrance from the nitro group may require elevated temperatures .

- Optimization : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-Amino-3-(indol-4-yl)propanamide) to identify structure-activity trends .

Q. What computational tools are suitable for studying its interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.